molecular formula C8H4BrFS B8064617 6-Bromo-5-fluoro-benzo[b]thiophene

6-Bromo-5-fluoro-benzo[b]thiophene

Cat. No.: B8064617
M. Wt: 231.09 g/mol
InChI Key: OBLXHKVOGHXFIW-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-benzo[b]thiophene is a versatile heterocyclic building block designed for medicinal chemistry and antibiotic discovery programs. The benzo[b]thiophene scaffold is a privileged structure in drug design, known for its wide range of therapeutic applications . Incorporating halogen atoms, such as bromine and fluorine, at strategic positions on the benzothiophene core is a common strategy to optimize the potency and properties of drug candidates . This dual-halogenated compound is particularly valuable for constructing novel acylhydrazone derivatives, which have shown promising activity against challenging bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The structural motif of functionalized benzo[b]thiophenes is also integral to the development of kinase inhibitors and antitumor agents, making this compound a key intermediate for exploring new cancer therapeutics . Furthermore, the presence of both bromine and fluorine makes it an excellent substrate for catalytic asymmetric transformations, including dearomatization and functionalization, enabling the synthesis of complex, chiral thiophene-derived architectures for material science and pharmaceutical applications . This reagent is intended solely for use in chemical synthesis and biological screening in a laboratory setting.

Properties

IUPAC Name

6-bromo-5-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXHKVOGHXFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-bromo-5-fluoro-benzo[b]thiophene derivatives against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with 6-bromo substitutions demonstrated varying degrees of antibacterial activity, with some showing improved efficacy compared to their non-substituted counterparts .

CompoundActivity Against MRSAActivity Against MSSA
This compoundModerateImproved
5-Fluoro derivativeHighModerate

Antitumor Properties

The compound is also being investigated for its antitumor activities. Studies suggest that derivatives of benzo[b]thiophene can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, certain derivatives have been identified as STAT3 inhibitors, which play a crucial role in oncogenesis .

Inhibition of Protein Kinases

Recent research has focused on the inhibition of cyclin-dependent kinases (CDKs) using 6-bromo-5-fluoro derivatives. These compounds have shown potential in selectively inhibiting CDK1 and CDK2, which are critical for cell cycle regulation. The IC50 values for these inhibitors indicate promising potency in cellular assays .

Case Study 1: Antibacterial Evaluation

In a study published in PLOS One, researchers synthesized a series of 6-bromo-5-fluoro derivatives and evaluated their antibacterial activity against MRSA strains. The results indicated that while some compounds exhibited significant antibacterial effects, others were less effective due to structural variations. The study concluded that the position of substituents significantly impacts biological activity.

Case Study 2: Antitumor Activity Assessment

A comprehensive study published in Medicinal Chemistry examined the antitumor effects of various benzo[b]thiophene derivatives, including 6-bromo-5-fluoro variants. The findings revealed that certain derivatives demonstrated potent antiproliferative effects on glioblastoma cell lines, suggesting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 6-Bromo-5-fluoro-benzo[b]thiophene, highlighting differences in substituents, molecular weights, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound - C₉H₄BrFS 245.12 Br (C6), F (C5) Pharmaceutical intermediate
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene 1034305-17-3 C₁₅H₁₀BrFS 321.21 Br (C5), F (C2), benzyl group Antimicrobial research
2-Bromomethyl-6-fluoro-benzo[b]thiophene 130490 C₉H₅BrF₂S 263.11 Br (methyl), F (C6) Synthetic precursor
5'-Bromo-5-(5-bromothiophen-2-yl)-3,4-difluoro-2,2'-bithiophene 2412837-23-9 - - Br (C5, C5'), F (C3, C4) Material science applications
2-(4-Bromophenyl)-5-phenylthiophene 118621-30-0 C₁₆H₁₁BrS 315.23 Br (phenyl), phenyl group Organic electronics
Key Observations:
  • Substituent Effects : The position and type of substituents significantly influence reactivity and bioactivity. For example, this compound’s electron-withdrawing Br and F groups enhance electrophilic substitution reactivity compared to alkyl-substituted analogs like 2-Bromomethyl-6-fluoro-benzo[b]thiophene .
  • Biological Activity : Compounds with benzyl or aryl groups (e.g., 1034305-17-3) exhibit enhanced antimicrobial properties due to increased lipophilicity, enabling better membrane penetration .
  • Material Science : Halogenated bithiophenes (e.g., 2412837-23-9) are used in organic semiconductors, where fluorine atoms improve thermal stability and charge transport .

Physicochemical Properties

  • Lipophilicity: The logP value of this compound is estimated to be higher than non-halogenated analogs due to bromine’s hydrophobic nature, enhancing membrane permeability .
  • Thermal Stability : Fluorine substituents increase thermal stability, as seen in analogs like 2412837-23-9, which retain integrity at high temperatures .

Preparation Methods

Oxidative Cyclization of o-Mercaptocinnamic Acids

A classical approach involves the oxidative cyclization of substituted o-mercaptocinnamic acids. For example, U.S. Patent 5,569,772 describes the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid (PPA) at 85–90°C. While this method generates benzo[b]thiophenes, it often produces regioisomeric mixtures (e.g., 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a 3:1 ratio). Separation of these isomers necessitates chromatographic or fractional crystallization steps, reducing overall efficiency.

Limitations:

  • Low regioselectivity for bromo-fluoro substitution.

  • Requires harsh acidic conditions (PPA), complicating downstream functionalization.

Modern Aryne-Mediated Cyclization

One-Step Aryne Annulation

A contemporary method leverages aryne intermediates for regiocontrolled benzo[b]thiophene synthesis. As demonstrated by, reacting 2-chloro-6-(trimethylsilyl)phenyl triflate (1a ) with ethyl (4-tolyl)ethynyl sulfide (2a ) in MeCN with CsF (9.0 equiv) at 80°C for 24 hours yields 4-chloro-3-(4-tolyl)benzo[b]thiophene (3a ) in 75% yield. Adapting this protocol, bromo and fluoro substituents can be introduced via halogenated aryne precursors or post-cyclization functionalization.

Key Steps:

  • Aryne Generation: Desilylation of 1a with CsF produces a reactive benzyne intermediate.

  • Cycloaddition: The aryne reacts with the alkyne sulfide to form the thiophene core.

  • Halogenation: Electrophilic bromination/fluorination at the 5- and 6-positions using N-bromosuccinimide (NBS) or Selectfluor®.

Example Protocol:

  • Precursor: 2-Fluoro-6-bromo-phenyl triflate.

  • Conditions: CsF (3.0 equiv), MeCN, 80°C, 24 h.

  • Yield: ~70% (theoretical, unoptimized).

Directed C–H Functionalization

Late-Stage Bromination/Fluorination

Post-cyclization halogenation offers flexibility in introducing bromine and fluorine. For instance, 4-chloro-3-(4-tolyl)benzo[b]thiophene (3a ) undergoes directed C–H borylation using Ir catalysts, followed by bromination with Br₂ or fluorination with AgF.

Case Study:

  • Borylation: Treat 3a with [Ir(COD)(OMe)]₂ and dtbpy in THF at 60°C.

  • Halogenation: React the boronate intermediate with Br₂ (for bromine) or AgF (for fluorine).

  • Yield: 60–80% for mono-halogenation; di-halogenation requires sequential steps.

Comparative Analysis of Methods

Method Conditions Regioselectivity Yield Advantages Disadvantages
Oxidative CyclizationPPA, 85–90°CLow40–60%Simple starting materialsIsomer separation required
Aryne AnnulationCsF, MeCN, 80°CHigh70–75%Regiocontrolled, one-potSpecialized precursors needed
C–H FunctionalizationIr catalysis, THF, 60°CModerate60–80%Late-stage modificationMultiple steps, costly reagents

Challenges and Optimization Strategies

Regiochemical Control

Achieving precise bromine (C6) and fluorine (C5) placement is complicated by competing electrophilic substitution patterns. Computational modeling (DFT) predicts favorable sites for electrophilic attack, guiding reagent selection. For example, fluorination at C5 is favored due to lower activation energy compared to C4.

Solvent and Temperature Effects

  • MeCN vs. THF: MeCN enhances aryne reactivity but may reduce solubility of halogenated intermediates.

  • Low-Temperature Halogenation: Fluorination at –20°C minimizes side reactions, as seen in BF3·OEt2-mediated S-oxidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-5-fluoro-benzo[b]thiophene, and how can regioselectivity be ensured?

  • Answer: The synthesis typically involves halogenation of a benzo[b]thiophene precursor. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) . Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor) or via directed ortho-metalation strategies. Regioselectivity is controlled by steric/electronic directing groups or protecting/thienyl sulfur coordination . Purification often involves silica gel chromatography or recrystallization, as evidenced by melting point data for related compounds (e.g., 129–130°C for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene) .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer: High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and halogen isotope patterns (e.g., [M+H]+ peaks with <2 ppm error) . NMR (¹H, ¹³C, ¹⁹F) identifies substitution patterns, with fluorine causing distinct splitting due to coupling. Melting point analysis and HPLC purity checks (>95%) are standard, as seen in catalogs for structurally similar compounds .

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Answer: Contradictions may arise from impurities or regioisomers. Cross-validate with 2D NMR (COSY, NOESY) to confirm connectivity. For example, silica gel-assisted halogenation protocols reduce side products . Computational tools (DFT for NMR chemical shift prediction) or X-ray crystallography (if crystals are obtainable) resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of bromo and fluoro substituents on benzo[b]thiophene reactivity?

  • Answer: Bromine’s electron-withdrawing nature deactivates the ring, directing electrophiles to meta/para positions relative to itself. Fluorine’s inductive (-I) and resonance (+R) effects create competing directing tendencies, often leading to ortho/para substitution. Studies on halogenated analogs (e.g., 4-bromo-2-methyl-7-(trifluoromethyl)benzo[b]thiophene) show substituent electronic profiles influence reaction pathways in cross-coupling or cyclization reactions .

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses involving this compound?

  • Answer: Kinetic studies using in-situ monitoring (e.g., FTIR, Raman) identify rate-limiting steps. For example, stannous chloride-mediated nitro reduction (as in 2-bromo-5-nitrobenzo[b]thiophene) requires stoichiometric control to avoid over-reduction . Solvent polarity (e.g., DMF vs. THF) and temperature gradients improve intermediate stability. Catalytic systems (e.g., Pd for coupling) should be screened for turnover efficiency .

Q. What are the potential applications of this compound in materials science or medicinal chemistry?

  • Answer: The compound’s halogenated structure makes it a candidate for:

  • Organic electronics: As a building block for conjugated polymers (e.g., thiophene-fused isoindigo derivatives in OFETs) .
  • Pharmaceutical intermediates: Fluorine enhances metabolic stability; bromine enables Suzuki-Miyaura couplings to attach bioactive moieties. Related compounds, like 4-(Trifluoromethyl)benzothiophene-2-carboxamide, show drug design relevance .

Methodological Considerations

Q. What purification strategies are recommended for halogenated benzo[b]thiophene derivatives?

  • Answer: Use gradient column chromatography (hexane/EtOAc) for polar impurities. For thermally stable compounds, recrystallization from ethanol/water mixtures improves purity (>98% GC/HPLC), as seen in Kanto Reagents’ protocols . High-vacuum sublimation is effective for volatile byproducts .

Q. How should researchers handle halogenated waste generated during synthesis?

  • Answer: Segregate bromo/fluoro-containing waste in labeled containers. Neutralize acidic/byproduct streams (e.g., with NaHCO3) before disposal. Collaborate with certified waste management services, as emphasized in safety guidelines for 2-bromo-5-(trifluoromethyl)benzonitrile .

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